(R)-1-Benzyl-3-methyl-1,4-diazepane
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Overview
Description
®-1-Benzyl-3-methyl-1,4-diazepane is a chiral compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-methyl-1,4-diazepane can be achieved through several methods. One common approach involves the reductive amination of a suitable ketone precursor using imine reductases. This method allows for the production of chiral secondary amines with high yields and enantiomeric excess . The reaction typically takes place in an aqueous medium, making it an eco-friendly option.
Industrial Production Methods
Industrial production of ®-1-Benzyl-3-methyl-1,4-diazepane may involve large-scale reductive amination processes, utilizing catalysts such as imine reductases to ensure high efficiency and selectivity. The use of continuous flow reactors can further enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
®-1-Benzyl-3-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Benzyl-3-methyl-1,4-diazepane: The enantiomer of the compound, with similar chemical properties but different biological activities.
1-Benzyl-1,4-diazepane: Lacks the methyl group, leading to different reactivity and applications.
3-Methyl-1,4-diazepane:
Uniqueness
®-1-Benzyl-3-methyl-1,4-diazepane is unique due to its chiral nature, which imparts specific stereochemical properties that can be crucial in biological systems. Its combination of benzyl and methyl groups also provides distinct reactivity patterns compared to its analogs.
Properties
IUPAC Name |
(3R)-1-benzyl-3-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECKXKOOXAGCQ-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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